molecular formula C24H39NO5 B1259089 Talitasamine

Talitasamine

Cat. No.: B1259089
M. Wt: 421.6 g/mol
InChI Key: BDCURAWBZJMFIK-WAMSATQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Talitasamine is a diterpenoid alkaloid (C18) naturally found in Aconitum species, structurally characterized as an analog of the well-known alkaloid aconitine . This compound is of significant interest in neuroscience research due to its documented inhibitory action on neuronal activity. Studies on rat hippocampal slices demonstrate that this compound can reversibly inhibit orthodromically evoked population spikes, indicating a potential for modulating excitatory signaling in the brain . While its benzoylated derivative shows more potent effects, this compound itself provides a valuable tool for studying structure-activity relationships within this alkaloid class, particularly regarding the role of ester side chains in potency and selectivity . The broader family of diterpenoid alkaloids to which it belongs is known to interact with voltage-gated sodium channels, which is a key mechanism for regulating neuronal excitability and a target in anticonvulsant research . As such, this compound represents a specialized natural product for investigational use in electrophysiology studies and for probing novel mechanisms in models of neurological function. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H39NO5

Molecular Weight

421.6 g/mol

IUPAC Name

(1S,2R,3R,5S,8S,9S,10R,13S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol

InChI

InChI=1S/C24H39NO5/c1-5-25-11-22(12-28-2)7-6-18(30-4)24-14-8-13-16(29-3)10-23(27,19(14)20(13)26)15(21(24)25)9-17(22)24/h13-21,26-27H,5-12H2,1-4H3/t13-,14-,15+,16?,17-,18?,19-,20?,21-,22+,23+,24-/m1/s1

InChI Key

BDCURAWBZJMFIK-WAMSATQISA-N

Isomeric SMILES

CCN1C[C@@]2(CCC([C@@]34[C@@H]2C[C@@H]([C@H]31)[C@]5(CC([C@H]6C[C@@H]4[C@@H]5C6O)OC)O)OC)COC

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC)COC

Synonyms

talitasamine

Origin of Product

United States

Ethnobotanical Origin and Biosynthetic Pathways

Talitasamine is a C₂₀ atisine-type diterpenoid alkaloid, a class of complex chemical compounds produced by certain flowering plants. nih.govwikipedia.orgcas.org Its primary natural sources are plants belonging to the genera Aconitum (commonly known as monkshood or wolfsbane) and Delphinium (larkspur), both part of the Ranunculaceae family. chemsrc.comnist.govebi.ac.uk

These plants have a significant and dual-faceted history in ethnobotany. For millennia, they have been mainstays in traditional medicine systems, including Traditional Chinese Medicine and Ayurveda, where they were used to treat a range of conditions such as pain, inflammation, fever, and rheumatism. chemsrc.comnist.govebi.ac.uk For instance, the processed root of Aconitum carmichaelii, known as "Fuzi," has a documented history of use spanning at least two thousand years. wikipedia.org Concurrently, the high concentration of potent alkaloids like this compound also makes these plants notoriously toxic, leading to their historical use as arrow poisons. chemsrc.comnih.gov

The creation of this compound within the plant is a multi-step process known as biosynthesis, which begins with fundamental building blocks. chemsrc.comwikipedia.org The entire molecular backbone originates from isopentenyl pyrophosphate (IPP), which is produced through either the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. chemsrc.com Four of these IPP units are linked together to form geranylgeranyl pyrophosphate (GGPP), a 20-carbon molecule that serves as the universal precursor to all diterpenoids. wikipedia.orgscbt.com

From GGPP, the pathway proceeds through a series of cyclization reactions, first forming ent-copalyl diphosphate (B83284) and subsequently the characteristic tetracyclic ent-atisane skeleton. nih.govwikipedia.orgchemsrc.com A crucial step in the formation of this compound and related alkaloids is the incorporation of a nitrogen atom, a process known as amination. wikipedia.orgscbt.com Isotopic labeling studies have shown that the amino acid L-serine is a likely nitrogen donor, leading to the formation of a β-aminoethanol group attached to the diterpene skeleton. chemsrc.comscbt.com This initial atisine-type structure is then subjected to further chemical modifications by a suite of enzymes, including oxidases and transferases, to yield the final this compound molecule. nist.gov Atisine-type alkaloids are considered foundational, acting as the biosynthetic precursors for other, more complex C₂₀ and C₁₉ diterpenoid alkaloids. nih.govcas.org

Table 1: Key Stages in the Biosynthesis of Atisine-Type Alkaloids

PrecursorProductGeneral Enzymatic Process
Isopentenyl Pyrophosphate (IPP)Geranylgeranyl Pyrophosphate (GGPP)Condensation by GGPPS
Geranylgeranyl Pyrophosphate (GGPP)ent-Atisane DiterpenoidCyclization by Terpene Synthases
ent-Atisane Diterpenoid + L-SerineCore Atisine-type AlkaloidAmination and Ring Formation
Core Atisine-type AlkaloidThis compoundTailoring Reactions (e.g., oxidation, methylation)

Current Understanding of Diterpenoid Alkaloid Diversification

The diterpenoid alkaloids (DAs) are a remarkably diverse group of natural products, with over 1500 distinct structures identified to date. wikipedia.org This chemical diversity is not random but is highly concentrated within the plant tribe Delphineae, which includes the Aconitum and Delphinium genera. chemscene.comwikipedia.org The epicenter of this diversification is found in the mountains of the eastern Himalayas and southwestern China, where a vast number of species from these genera grow. chemscene.comwikipedia.org

The immense structural variety of DAs is the result of an elegant evolutionary strategy. Scientists classify DAs into three main categories based on their carbon skeleton: C₂₀, C₁₉, and C₁₈ alkaloids. chemsrc.com There is a clear biosynthetic and evolutionary hierarchy among them. The C₂₀ alkaloids, which include atisine-types like Talitasamine, are considered the ancestral and foundational structures. chemscene.comwikipedia.org From these, the plant can generate the more complex and often more toxic C₁₉ alkaloids (such as aconitine) through carbon-bond cleavage. Subsequently, the C₁₈ alkaloids can be formed through the oxidative degradation of a C₁₉ precursor. chemscene.comwikipedia.org

This diversification is driven at the genetic level. The evolution of the DA biosynthetic pathways appears to have involved repeated instances of gene duplication followed by functional divergence. nist.govwikipedia.org Genes encoding key enzymes, particularly the "tailoring" enzymes like cytochrome P450 monooxygenases (CYPs) and acyltransferases, exist in large families. After a gene is duplicated, one copy is free to mutate and evolve a new function, such as adding a hydroxyl group or an acetyl group at a different position on the alkaloid scaffold. This allows for the generation of a wide array of related but distinct molecules from a common precursor.

Furthermore, the evolutionary history of the Aconitum and Delphinium genera is marked by polyploidization, a phenomenon where the entire genome of an organism is duplicated. wikipedia.org This event can provide a large reservoir of duplicated genes, accelerating the pace of functional innovation and contributing to the explosive diversification of chemical structures like this compound. This chemical arsenal (B13267) is believed to confer a significant evolutionary advantage to the plants, primarily serving as a sophisticated defense mechanism against herbivores and pathogens. wikipedia.org

Chemical Structure and Structure Activity Relationships of Talitasamine

Structural Classification and Core Diterpenoid Framework

Talitasamine is classified as a C19 diterpenoid alkaloid. nih.gov This class of natural products is a large family of compounds known for their complex molecular architectures and significant biological activities, particularly their ability to modulate ion channels. nih.gov Diterpenoid alkaloids are characterized by a carbon skeleton derived from diterpenes, which has been aminated to include a nitrogen atom, forming a heterocyclic system. mdpi.comnih.gov Specifically, this compound belongs to the aconitine-type C19 diterpenoid alkaloids (C19 DTAs), which are predominantly found in plants of the Aconitum and Delphinium genera. nih.govmdpi.com These compounds are biosynthesized through a pathway that involves the formation of a denudatine framework, which then undergoes skeletal rearrangement. nih.gov The core structure of C19-diterpenoid alkaloids is typically a pentacyclic system. nih.gov

This compound is structurally closely related to aconitine (B1665448), the primary alkaloid found in plants of the Aconitum species. nih.gov Both molecules share the characteristic complex, polycyclic core framework of aconitine-type alkaloids. nih.govwikipedia.org However, a key difference lies in the side chains attached to this core structure. nih.gov this compound possesses shortened side chains at positions C3 and C8 of the molecule compared to aconitine. nih.gov Aconitine itself is a C19-norditerpenoid, a classification based on the presence of a C18 carbon. wikipedia.org The basic nitrogen atom within one of the six-membered rings allows these alkaloids to form salts, enabling them to interact with both polar environments and lipophilic structures like cell membranes. wikipedia.org

FeatureThis compoundAconitine
Classification Aconitine-type C19 Diterpenoid Alkaloid nih.govnih.govAconitine-type C19 Diterpenoid Alkaloid nih.govwikipedia.org
Core Structure Polycyclic diterpenoid framework nih.govPolycyclic diterpenoid framework nih.gov
Side Chains Shortened side chains at C3 and C8 nih.govMore complex ester side chains nih.gov

Structural Analogues and Derivatives of this compound

14-Benzoylthis compound is a significant analogue of this compound, created by introducing a benzoyl group at the C14 position. nih.govauctoresonline.org This derivative has been characterized as a potent and selective blocker of the delayed rectifier K+ channel. nih.gov Electrophysiological studies on rat hippocampal slices revealed that 14-Benzoylthis compound reversibly inhibits neuronal activity in a concentration-dependent manner. nih.gov It attenuates the orthodromic population spike at concentrations above 1 µM and affects the field excitatory postsynaptic potential (EPSP) at concentrations as low as 0.3 µM. nih.gov The mechanism of its action involves binding to the external pore entry of the K+ channel, with partial insertion into the selectivity filter. nih.gov This binding causes a voltage-dependent inhibition and accelerates the decay of the current. nih.gov

Beyond the 14-benzoyl derivative, other analogues of this compound have been synthesized and studied. One such derivative is 14-O-acetyltalatisamine. auctoresonline.org Similar to the benzoyl derivative, the introduction of an acetyl group at the C14 position was found to significantly increase its vasorelaxant activity compared to the parent compound, this compound. auctoresonline.org

Additionally, the total synthesis of this compound has been achieved, which also led to the synthesis of related minor congeners. nih.gov These include (−)-liljestrandisine and (−)-liljestrandinine, which feature variations in their methylation and oxidation patterns. nih.gov Biotransformation of related alkaloids from various Corydalis species has also been reported, indicating that microbial or plant tissue cultures can be a method for generating structural diversity in this class of compounds. wordpress.com

Derivative NameStructural ModificationKey Research Finding
14-Benzoylthis compound Addition of a benzoyl group at C14 nih.govPotent and selective blocker of the delayed rectifier K+ channel. nih.gov
14-O-acetyltalatisamine Addition of an acetyl group at C14 auctoresonline.orgExhibits pronounced vasorelaxant effects. auctoresonline.org
(−)-Liljestrandisine Varies in methylation and oxidation pattern nih.govSynthesized as a minor congener during total synthesis of this compound. nih.gov
(−)-Liljestrandinine Varies in methylation and oxidation pattern nih.govSynthesized as a minor congener during total synthesis of this compound. nih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies aim to understand how a molecule's chemical structure relates to its biological activity. wikipedia.orggardp.org For this compound and its derivatives, SAR investigations have provided clear insights into the importance of specific functional groups. nih.govauctoresonline.org

A direct comparison between this compound and 14-Benzoylthis compound demonstrates a distinct SAR. nih.gov this compound itself is a significantly less effective inhibitor of neuronal activity compared to its 14-benzoyl derivative. nih.gov While 14-Benzoylthis compound shows potent inhibitory effects at low micromolar concentrations, this compound lacks significant effects at concentrations below 100 µM. nih.gov This pronounced difference in activity is attributed to the presence of the benzoyl ester side chain in 14-Benzoylthis compound. nih.gov

Influence of Side Chains at C3 and C8 on Biological Action

The biological activity of diterpenoid alkaloids is significantly influenced by the nature and orientation of substituents on the core skeleton, particularly at positions C3 and C8. This compound is structurally related to highly toxic aconitine-type alkaloids but possesses key differences at these locations. frontiersin.org Specifically, this compound features hydroxyl (-OH) groups at both the C3 and C8 positions.

In contrast, highly potent and toxic aconitines, such as aconitine itself, typically feature an acetylester group at the C8 position and a hydroxyl group at C3. mdpi.commdpi.com The ester group at C8, often in combination with another ester at C14, is strongly associated with the high neurotoxicity of aconitine-type alkaloids. mdpi.comnih.gov The hydrolysis of this C8-acetylester group to a hydroxyl group, as seen in this compound, is a key step in detoxification processes and leads to a significant reduction in toxicity. nih.gov

Research on rat hippocampal slices demonstrates this structure-activity relationship directly. This compound, which lacks the ester side chains at C8 (and C14), was found to be a much less effective inhibitor of neuronal activity compared to derivatives that possess these groups. frontiersin.org This indicates that the shortened side chains—specifically the presence of hydroxyl groups instead of larger ester moieties at positions like C8—are pivotal in reducing the biological potency in the central nervous system. frontiersin.org Studies have also suggested that for aconitine-type alkaloids that lack ester groups, a hydroxyl group at C8 is an important structural feature for cardiac activities. mdpi.comnih.gov

Comparative Analysis of this compound and its Derivatives

Comparing this compound with its synthetic or naturally occurring derivatives reveals crucial insights into its structure-activity profile. The primary point of modification for creating this compound derivatives is the hydroxyl group at C14, which can be esterified.

A key study compared the neuronal inhibitory effects of this compound with its derivative, 14-benzoylthis compound. The latter has a benzoyl ester at the C14 position, a feature absent in this compound. The study found that 14-benzoylthis compound was a significantly more potent inhibitor of neuronal activity in rat hippocampal slices. frontiersin.org this compound itself showed a lack of any significant effect at concentrations below 100 μM, whereas its benzoylated derivative was effective at much lower concentrations. frontiersin.org This highlights that the addition of the C14-benzoyl group dramatically enhances its potency, a finding consistent with other studies showing that aromatic substitutes can increase the activity of diterpenoid alkaloids. researchgate.net

The following table summarizes the comparative effects on neuronal activity:

CompoundModificationEffect on Orthodromic Population SpikeEffective Concentration
This compound Base molecule (hydroxyl at C14)Less effective inhibitor; failed to affect antidromic spike. frontiersin.org> 100 μM frontiersin.org
14-benzoylthis compound Benzoyl ester at C14Potent, concentration-dependent inhibition. frontiersin.orgresearchgate.net> 1 μM frontiersin.orgresearchgate.net

Conversely, a different study investigated the vasorelaxant properties of this compound and two of its C14-ester derivatives: 14-O-benzoylthalatisamine and 14-O-acetylthalatisamine. This research found that all three compounds exhibited a pronounced and similar relaxant effect on rat aortic rings. This suggests that for vasorelaxant activity, the presence of an ester group at C14 does not confer a significant advantage over the parent compound, this compound. The mechanism is thought to involve the suppression of Ca²⁺ influx through multiple channel types.

General SAR Principles for Diterpenoid Alkaloids

The structure-activity relationships of this compound are best understood within the broader context of SAR principles established for the diverse family of diterpenoid alkaloids.

Carbon Skeleton Classification : Diterpenoid alkaloids are categorized based on their carbon skeletons, primarily into C18, C19, and C20 types. researchgate.netmdpi.com this compound is a C19-diterpenoid alkaloid. This classification is significant as different skeletons are associated with different biological activities; for instance, C19 alkaloids often exhibit anti-inflammatory and analgesic properties, while C20 alkaloids have shown potent inhibitory effects on tumor cells. researchgate.net

Role of Ester Groups at C8 and C14 : The presence and nature of ester groups are arguably the most critical determinants of activity and toxicity in C19-diterpenoid alkaloids. nih.gov A diester configuration, specifically an acetyl group at C8 and a benzoyl or anisoyl group at C14, is responsible for the extreme toxicity of the aconitine class. mdpi.commdpi.comnih.gov The hydrolysis (de-esterification) of these groups dramatically reduces toxicity. For example, benzoylaconine (B606023) (lacking the C8-acetyl group) is 200 times less toxic than aconitine, and aconine (B1215550) (lacking both esters) is over 1000 times less toxic. nih.gov this compound, which has hydroxyls at both C3 and C8, fits the profile of a less toxic alkaloid. frontiersin.org

Importance of Substituents at Other Positions : While C8 and C14 are critical, substituents at other positions also modulate activity.

An aromatic ester at C14, as seen in derivatives of this compound, is often an important feature for analgesic activity in C19-diterpenoid alkaloids. researchgate.net

For aconitine-type alkaloids that lack ester groups, a hydroxyl group at C8 and an α-hydroxyl group at C15 are considered important for cardiac activity. mdpi.comnih.gov

A hydroxyl group at C3 is also thought to be beneficial for the cardiac activity of these compounds. nih.gov

These general principles underscore a recurring theme: a delicate balance of ester and hydroxyl groups across the complex diterpenoid skeleton dictates the specific biological and toxicological profile of each alkaloid.

Biological Activities and Mechanistic Studies in Preclinical Models

Modulation of Neuronal Excitability in In Vitro Systems

In vitro electrophysiological studies on rat hippocampal slices have been instrumental in elucidating the effects of Talitasamine on neuronal activity. These investigations, which involve recording electrical signals from the CA1 region of the hippocampus, have provided insights into the compound's influence on fundamental aspects of neurotransmission.

This compound has been shown to be a less effective inhibitor of the orthodromic population spike when compared to its analogue, 14-Benzoylthis compound. nih.gov The orthodromic population spike represents the synchronized firing of a population of neurons in response to stimulation of their afferent pathways. The reduced efficacy of this compound suggests that the benzoyl ester side chain, absent in this compound, plays a crucial role in the potent inhibitory action on neuronal firing. nih.gov

In contrast to 14-Benzoylthis compound, which demonstrates a concentration-dependent attenuation of the field excitatory postsynaptic potential (fEPSP) at concentrations as low as 0.3 microM, this compound exhibits a significantly weaker effect. nih.gov The fEPSP is a measure of the strength of synaptic transmission at the population level. The diminished activity of this compound in modulating fEPSPs further underscores the structure-dependent nature of these alkaloids' actions on excitatory synaptic transmission. nih.gov

Investigations into the effects on the presynaptic fiber spike, which reflects the electrical potential generated by the volley of action potentials in the presynaptic axons, revealed that this compound did not significantly affect this parameter. nih.gov This is in contrast to 14-Benzoylthis compound, which also showed a lack of effect on the presynaptic fiber spike at concentrations below 10 microM, suggesting that the primary site of action for both compounds is likely postsynaptic rather than on the presynaptic nerve terminals themselves. nih.gov

A notable distinction in the activity of this compound was observed in models of experimentally induced epileptiform activity. While 14-Benzoylthis compound effectively and reversibly reduced stimulus-triggered epileptiform activity in the CA1 area (induced by omitting Mg2+ from the bathing medium) and spontaneous epileptiform activity in the CA3 area (induced by omitting Mg2+ and elevating K+), this compound was found to be largely inactive. nih.gov this compound showed no significant effect on this induced hyperexcitability at concentrations less than 100 microM, highlighting a critical role for the benzoyl group in the anticonvulsant-like properties of these Aconitum alkaloids. nih.gov

The comparative analysis of this compound and 14-Benzoylthis compound reveals a clear structure-activity relationship concerning their effects on neuronal networks in the hippocampus. 14-Benzoylthis compound emerges as a potent, concentration-dependent inhibitor of neuronal activity and epileptiform discharges. nih.gov In contrast, this compound, which lacks the C-14 benzoyl ester side chain, is substantially less effective in inhibiting orthodromic population spikes and has negligible effects on fEPSPs and experimentally induced epileptiform activity at comparable concentrations. nih.gov This direct comparison underscores the critical contribution of the benzoyl moiety to the neuroactivity of this class of alkaloids. nih.gov

CompoundEffect on Orthodromic Population SpikeEffect on Field EPSPEffect on Presynaptic Fiber SpikeEffect on Epileptiform Activity
This compound Less effective inhibitor nih.govNo significant effect at <100 microM nih.govNo significant effect nih.govNo significant effect at <100 microM nih.gov
14-Benzoylthis compound Attenuated at >1 microM, blocked at 30 microM nih.govAffected at ≥0.3 microM, blocked at 30 microM nih.govNo effect at <10 microM nih.govReversibly reduced in a concentration-dependent manner (0.3-10 microM) nih.gov

Electrophysiological Studies in Rat Hippocampal Slices

Cardiovascular System Modulation in Preclinical Models

The diterpenoid alkaloid this compound has been a subject of preclinical investigation to elucidate its effects on the cardiovascular system. Studies have primarily focused on its ability to induce vasorelaxation and the underlying cellular mechanisms responsible for this action.

Vasorelaxant Action in Isolated Rat Aortic Rings

In ex vivo studies utilizing isolated rat aortic rings, this compound has demonstrated significant vasorelaxant properties. Research has shown that this compound, along with its derivatives 14-O-benzoylthalatisamine and 14-O-acetylthalatisamine, can dose-dependently inhibit contractions induced by high potassium chloride (KCl) concentrations. researchgate.net Furthermore, this compound was also effective in reducing aortic ring contractions stimulated by norepinephrine. researchgate.net This indicates that the compound can counteract vasoconstriction initiated by both membrane depolarization and receptor-mediated pathways. The vasorelaxant effect of this compound and its derivatives was observed to be pronounced and comparable in both high KCl and norepinephrine-induced contraction models. researchgate.net

Investigated Mechanisms of Vasorelaxation (e.g., Ca2+ Influx Modulation)

The mechanistic basis for the vasorelaxant effects of this compound appears to be multifaceted, with a significant component involving the modulation of calcium ion (Ca2+) influx. The contraction of vascular smooth muscle is critically dependent on an increase in intracellular Ca2+ concentration. Studies have revealed that this compound significantly reduces Ca2+-induced contractions in isolated rat aortic rings. researchgate.net This suggests that this compound interferes with the entry of extracellular Ca2+ into vascular smooth muscle cells.

Further evidence for this mechanism comes from experiments involving verapamil, a well-characterized blocker of voltage-dependent Ca2+ channels. The vasorelaxant effects of this compound were significantly suppressed in the presence of verapamil, strongly suggesting that this compound's action is, at least in part, mediated through the inhibition of these channels. researchgate.net The ability of this compound to also inhibit norepinephrine-induced contractions in Ca2+-free Krebs solution points towards an additional mechanism, possibly involving the inhibition of Ca2+ release from intracellular stores within the sarcoplasmic reticulum. researchgate.net

Molecular Target Identification and Ligand-Receptor Interactions

The identification of specific molecular targets for this compound is crucial for a comprehensive understanding of its pharmacological profile. Research has pointed towards its interaction with ion channels, a common characteristic of many diterpenoid alkaloids.

Interaction with Voltage-Gated Ion Channels (e.g., Ca2+ Channels)

As suggested by the vasorelaxation studies, a primary molecular target for this compound's cardiovascular effects appears to be voltage-gated Ca2+ channels. researchgate.netguidetopharmacology.orgnih.govnih.gov The inhibition of high KCl-induced contractions, which are dependent on the influx of Ca2+ through L-type voltage-gated Ca2+ channels, and the attenuation of this effect by verapamil, provide strong evidence for a direct or indirect interaction with these channels. researchgate.net Beyond its effects on calcium channels, some research has also identified this compound as a potent blocker of delayed rectifier potassium (K+) channels in rat hippocampal neurons. cjnmcpu.com This finding, while in a different biological system, underscores the compound's capacity to modulate the activity of various voltage-gated ion channels.

General Molecular Targets for Related Diterpenoid Alkaloids (e.g., GABAergic Transmission)

While direct studies on this compound's effect on GABAergic transmission are not extensively documented, the broader class of diterpenoid alkaloids, to which this compound belongs, has been shown to interact with the GABAergic system. nih.govfrontiersin.orgmdpi.com For instance, the diterpenoid alkaloid songorine (B610919) has been reported to act as a non-competitive antagonist at the GABAA receptor in some in vitro preparations, while in vivo studies suggest it can act as a GABAA receptor agonist. cjnmcpu.commdpi.comnih.govresearchgate.net Other terpenoid compounds have also been found to modulate GABAA receptors. mdpi.commdpi.com The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation can lead to a variety of neuropharmacological effects. frontiersin.org Given the structural similarities among diterpenoid alkaloids, it is plausible that this compound could also interact with components of the GABAergic system, although this remains an area for further investigation.

Computational Modeling and Theoretical Approaches

Molecular Docking Studies of Talitasamine and its Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can elucidate its potential binding modes within the active sites of various protein targets. By generating a series of possible conformations, or "poses," of this compound within a protein's binding pocket, a scoring function is used to estimate the binding affinity for each pose.

These studies are instrumental in identifying potential molecular targets for this compound and its derivatives. For instance, based on the known activities of other diterpenoid alkaloids, potential targets for this compound could include voltage-gated sodium channels, acetylcholinesterase, or various inflammatory mediators. A hypothetical docking study of this compound and its derivatives against a specific kinase, for example, could yield data such as binding energies and key interacting residues.

A lower binding energy generally indicates a more stable protein-ligand complex. The analysis of these interactions can reveal crucial information for the rational design of novel this compound derivatives with enhanced potency and selectivity. For instance, if a hydroxyl group on a derivative is found to form a critical hydrogen bond with a key residue in the active site, this information can be used to guide the synthesis of new compounds with improved binding characteristics.

Hypothetical Molecular Docking Results of this compound Derivatives against a Kinase Target

DerivativeBinding Energy (kcal/mol)Key Interacting Residues
This compound-8.2LEU78, VAL86, ALA101
Derivative A (N-oxide)-7.5VAL86, ALA101, LYS122
Derivative B (C-14 acetate)-9.1LEU78, VAL86, ALA101, THR145
Derivative C (Aromatic substituent)-9.8LEU78, VAL86, ALA101, PHE150

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static snapshot of a potential binding event, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and binding kinetics of this compound and its derivatives in a simulated physiological environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the time-dependent behavior of the system.

Conformational Analysis: this compound, like other complex natural products, possesses significant conformational flexibility. MD simulations can explore the accessible conformational space of this compound in solution, identifying the most stable low-energy conformations. This information is crucial as the bioactive conformation of a molecule when it binds to its target may not be its lowest energy state in solution. Understanding the conformational landscape of this compound can provide insights into its ability to adopt the necessary geometry to fit into a specific binding site.

Binding Kinetics: Beyond predicting binding affinity, MD simulations can be employed to study the kinetics of the binding process, including the association (k_on) and dissociation (k_off) rates of this compound from its target. These kinetic parameters can be more predictive of in vivo efficacy than binding affinity alone. A longer residence time (lower k_off) at the target can lead to a more sustained biological effect. Simulations can reveal the energetic barriers to binding and unbinding, providing a detailed picture of the entire binding event. For example, a simulation might show that a particular derivative has a slower dissociation rate due to the formation of transient hydrogen bonds during the unbinding process.

Hypothetical Conformational and Kinetic Data for this compound

ParameterValueDescription
Predominant Conformer (in water)Chair-BoatThe most frequently observed conformation of the core ring system in aqueous simulation.
Rotatable Bonds5Number of key rotatable bonds influencing overall shape.
Association Rate (k_on)1.2 x 10^6 M⁻¹s⁻¹Hypothetical rate of binding to a target protein.
Dissociation Rate (k_off)3.5 x 10⁻³ s⁻¹Hypothetical rate of unbinding from a target protein.
Residence Time (1/k_off)285.7 sHypothetical duration of the binding event.

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its derivatives, QSAR models can be developed to predict their activity based on a set of calculated molecular descriptors.

These descriptors can be categorized into several types, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Describing the electronic properties of the molecule.

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

By correlating these descriptors with experimentally determined biological activities (e.g., IC50 values) for a training set of this compound derivatives, a predictive model can be built. This model can then be used to estimate the activity of new, untested derivatives, thereby prioritizing the synthesis of the most promising compounds. A study on the anti-inflammatory activity of diterpenoid alkaloids, for instance, established a QSAR model that could reliably predict their half-maximal effective concentration (EC50) values. nih.govnih.gov

Hypothetical QSAR Model for the Activity of this compound Derivatives

DescriptorCoefficientContribution to Activity
LogP+0.45Positive (higher lipophilicity increases activity)
Molecular Weight-0.12Negative (higher molecular weight slightly decreases activity)
Number of H-bond donors+0.28Positive (more H-bond donors increase activity)
Surface Area+0.09Positive (larger surface area slightly increases activity)

This table presents hypothetical data for illustrative purposes.

In Silico Analysis of Biochemical Pathways Interaction

The biological effects of a compound like this compound are often the result of its interaction with complex biochemical pathways. In silico pathway analysis tools can be used to predict which cellular pathways are likely to be modulated by this compound based on its predicted protein targets. By mapping the identified targets to known signaling or metabolic pathways, researchers can generate hypotheses about the broader biological consequences of this compound's activity.

For example, if molecular docking studies predict that this compound binds to a specific kinase, pathway analysis could reveal that this kinase is a key component of an inflammatory signaling cascade. This would suggest that this compound may exert anti-inflammatory effects by modulating this pathway. These in silico predictions can then be validated through targeted cell-based assays. Integrated analysis of metabolomic and transcriptomic data has been used to elucidate the biosynthetic pathways of diterpenoid alkaloids in plants, and similar approaches can be applied to understand their pharmacological interactions. uni-heidelberg.de

Applications of Machine Learning in Diterpenoid Alkaloid Research

Machine learning (ML), a subset of artificial intelligence, is increasingly being applied in drug discovery and natural product research. For diterpenoid alkaloids like this compound, ML models can be trained on large datasets of chemical structures and biological activities to perform various predictive tasks.

Predictive Modeling: Similar to QSAR, ML algorithms such as random forests, support vector machines, and deep neural networks can be used to build more complex and accurate models for predicting the biological activity of this compound derivatives. These models can handle large and diverse datasets and can often capture non-linear relationships that are missed by traditional QSAR methods.

De Novo Design: Generative ML models can be used to design novel molecular structures with desired properties. By learning the underlying patterns in a dataset of known active compounds, these models can generate new, synthetically accessible molecules that are predicted to have high activity.

Target Identification: ML can also be used to predict new protein targets for this compound by analyzing its structural features and comparing them to those of compounds with known targets.

The application of machine learning in the study of alkaloids and other natural products is a rapidly evolving field with the potential to significantly accelerate the discovery of new therapeutic agents.

Analytical and Spectroscopic Characterization in Research

Chromatographic Methods for Isolation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the isolation of Talatisamine from natural sources and for verifying its purity after synthesis or extraction.

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. It is widely used in the analysis of natural products. In the context of Talatisamine, HPLC is used to assess the purity of the compound, with commercial standards often achieving purities greater than 98%. nih.gov

Furthermore, advanced techniques like Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry, are employed for alkaloid profiling in complex mixtures, such as plant extracts or biological samples. nih.gov This allows researchers to study the metabolic fate of Talatisamine by identifying its metabolites in tissues. nih.gov The retention time of Talatisamine in an HPLC system is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate), which aids in its identification within a complex sample matrix.

Based on a comprehensive search of scientific databases and public literature, there is no identifiable chemical compound with the name "Talitasamine." This name does not appear in chemical registries or published research, which prevents the creation of a scientifically accurate article based on the provided outline.

The detailed request for information on "Gas Chromatography-Mass Spectrometry (GC-MS) for Component Analysis" and "Phytochemical Profiling and Chemical Standardization Research" suggests that "this compound" may be a novel, proprietary, or perhaps a misspelled compound name that is not yet indexed in public-facing scientific literature.

Without any verifiable data on the existence, structure, or properties of "this compound," it is not possible to generate the requested content. Any attempt to do so would result in the fabrication of information, which would be scientifically unsound.

If "this compound" is a valid but obscure compound, further details such as its chemical structure, CAS number, or the source from which it is derived would be necessary to attempt another search.

Future Research Directions and Unexplored Avenues

Elucidation of Complete Biosynthetic Pathways and Regulatory Mechanisms

The biosynthesis of diterpenoid alkaloids (DAs) is a complex process originating from the amination of tetracyclic or pentacyclic diterpenoids. mdpi.com While the general upstream pathways, such as the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways that produce the diterpene precursor geranylgeranyl pyrophosphate (GGPP), are understood, the specific enzymatic steps that lead to the unique and highly oxidized structure of Talitasamine are largely unknown. frontiersin.org It is hypothesized that the biosynthesis involves the initial formation of a diterpene scaffold, likely from ent-atiserene, followed by nitrogen incorporation and extensive modifications by enzymes like oxygenases, acyltransferases, and methyltransferases. biorxiv.org

Future research must focus on identifying and characterizing the specific genes and enzymes responsible for the intricate tailoring reactions that construct the this compound molecule. A key challenge is that, unlike in many microorganisms, the biosynthetic genes for plant natural products are often dispersed throughout the genome rather than being organized in clusters, complicating their discovery. frontiersin.org

Key Research Objectives:

Identification of Pathway-Specific Enzymes: A critical goal is the discovery of the specific cytochrome P450 monooxygenases, acyltransferases, and other enzymes that catalyze the hydroxylation, oxidation, and cyclization steps unique to this compound biosynthesis. frontiersin.org Chemoproteomics, using activity-based probes, has emerged as a powerful tool for rapidly identifying functional enzymes interacting with biosynthetic intermediates, offering a promising strategy to accelerate gene discovery. frontiersin.org

Understanding Regulatory Networks: The regulation of DA biosynthesis is multifaceted, involving transcription factors (TFs) and non-coding RNAs like microRNAs (miRNAs). nih.govnih.gov Studies in Aconitum species have identified miRNAs (e.g., miR6300, miR4995, miR5021) that may regulate terpenoid backbone formation. mdpi.com Future work should aim to uncover the complete regulatory network, including the specific TFs (such as AP2/ERF, WRKY, and MYB families) and miRNA-target interactions that control the expression of this compound biosynthetic genes in response to developmental and environmental cues. nih.gov

Heterologous Reconstitution: A powerful approach to confirm gene function and enable sustainable production is the reconstitution of the biosynthetic pathway in a heterologous host, such as yeast (Saccharomyces cerevisiae) or other plants (Nicotiana benthamiana). nih.gov This would not only validate the identified genes but also open avenues for metabolic engineering to produce this compound or novel analogs.

Research FocusKey MethodologiesDesired Outcome
Enzyme IdentificationComparative Transcriptomics, Co-expression Analysis, ChemoproteomicsDiscovery of specific P450s, acyltransferases, and other tailoring enzymes for this compound. frontiersin.orgfrontiersin.org
Regulatory MechanismsmiRNA Sequencing, WGCNA, Gene Silencing/OverexpressionMapping of the transcriptional and post-transcriptional regulatory network (TFs, miRNAs). nih.govmdpi.com
Pathway ValidationHeterologous Expression (Yeast, N. benthamiana)Confirmation of gene function and establishment of a platform for engineered biosynthesis. nih.gov

Total Chemical Synthesis of this compound and Complex Diterpenoid Alkaloids

The total chemical synthesis of complex natural products like this compound is a formidable challenge that drives innovation in synthetic organic chemistry. acs.org this compound's structure, a highly oxidized and intricately fused hexacyclic 6/7/5/6/6/5-membered ring system with 12 contiguous stereocenters, makes it an elusive target. nih.gov Successful synthetic strategies not only provide access to the natural product for further study but also enable the creation of analogs with potentially improved properties.

Two notable total syntheses of this compound have been reported, showcasing different strategic approaches to assembling its complex core.

Convergent Assembly Strategy (Inoue et al., 2020): This approach achieved an efficient synthesis of this compound through the assembly of two simpler, structurally distinct fragments: a chiral 6/6-membered AE-ring and an aromatic 6-membered D-ring. nih.gov The synthesis involved 33 transformations from 2-cyclohexenone. Key reactions included a double Mannich reaction to form the N-ethylpiperidine ring, an oxidative dearomatization/Diels-Alder reaction to generate a fused pentacycle, a stereospecific Wagner-Meerwein rearrangement to form the 7/5-membered BC-ring system, and a final oxidative aza-Prins cyclization to forge the five-membered F-ring. nih.gov

Fragment Coupling Strategy (Reisman et al., 2021): This synthesis also employed a convergent fragment coupling approach to prepare not only (–)-Talitasamine but also the related C19-diterpenoid alkaloids (–)-liljestrandisine and (–)-liljestrandinine. nih.govcaltech.edu A key feature of this strategy was a 1,2-addition/semipinacol rearrangement sequence that efficiently joined two complex fragments while establishing a critical all-carbon quaternary center. nih.gov

Future research in the total synthesis of this compound and other complex diterpenoid alkaloids should focus on developing even more efficient and versatile strategies.

Key Research Objectives:

Improving Step Economy: While existing syntheses are elegant, future work could focus on reducing the total number of steps through the development of novel cascade reactions that form multiple bonds and stereocenters in a single operation. nih.gov

Developing New Methodologies: The structural challenges posed by diterpenoid alkaloids inspire the development of new synthetic methods. Areas for exploration include novel C-C and C-N bond-forming reactions, late-stage C-H functionalization to install oxidative patterns, and new strategies for constructing the complex polycyclic systems. thieme-connect.com

Analog Synthesis for SAR Studies: A primary goal of total synthesis is to enable structure-activity relationship (SAR) studies. Future synthetic routes should be designed with the flexibility to produce a diverse range of this compound analogs, allowing for systematic exploration of how structural modifications impact biological activity, particularly potassium channel inhibition.

Synthetic StrategyKey ReactionsStarting Material (Example)No. of Steps (Example)
Convergent Assembly nih.govDouble Mannich, Oxidative Dearomatization/Diels-Alder, Wagner-Meerwein Rearrangement, Aza-Prins Cyclization2-cyclohexenone33
Fragment Coupling nih.gov1,2-addition/Semipinacol RearrangementNot specifiedNot specified

Comprehensive Mechanistic Characterization at the Cellular and Subcellular Levels

While this compound is known to exhibit K+ channel inhibitory and antiarrhythmic activities, a detailed understanding of its mechanism of action at the cellular and subcellular levels is still lacking. nih.gov Early studies have provided initial clues, but a comprehensive characterization is essential for understanding its therapeutic potential and potential off-target effects.

Research has shown that this compound and its derivatives can induce vasorelaxation in isolated rat aortic rings. researchgate.net This effect is likely complex, involving the suppression of Ca2+ influx through both voltage-dependent and receptor-driven Ca2+ channels. researchgate.net Additionally, studies on rat hippocampal slices have demonstrated that this compound can inhibit neuronal activity, suggesting it interacts with ion channels in the central nervous system. sci-hub.senih.gov The structure of the alkaloid, including its side chains, appears to be a major determinant of its specific biological actions. sci-hub.se

Future research should aim to pinpoint the precise molecular targets and downstream signaling pathways affected by this compound.

Key Research Objectives:

Target Deconvolution: Identifying the specific potassium channel subtypes that this compound interacts with is a primary objective. This can be achieved using electrophysiological techniques (e.g., patch-clamp) on cells expressing specific channel isoforms (e.g., Xenopus oocytes or HEK293 cells). frontiersin.orgresearchgate.net It is crucial to determine the nature of the interaction—whether it is a pore blocker or a modulator of channel gating—and its state-dependency (e.g., open, closed, or inactivated state). elifesciences.orgnih.gov

Subcellular Localization and Dynamics: Understanding where this compound acts within the cell is critical. Advanced microscopy techniques could be used to visualize the subcellular distribution of fluorescently labeled this compound derivatives. Furthermore, investigating how the compound affects ion channel trafficking and localization within the plasma membrane would provide deeper mechanistic insights. nih.gov

Downstream Signaling Pathways: Beyond direct channel interaction, research should explore the downstream consequences of channel modulation. This includes measuring changes in intracellular ion concentrations (e.g., Ca2+), membrane potential, and the activation of signaling cascades that regulate cellular processes like contraction, secretion, and gene expression.

Comparative Mechanistic Studies: Comparing the cellular effects of this compound with other diterpenoid alkaloids could help elucidate the structural motifs responsible for specific activities. sci-hub.se For instance, comparing its effects on Na+ channels versus K+ channels could clarify its selectivity profile. mdpi.com

Biological EffectModel SystemObserved MechanismFuture Work
Vasorelaxation researchgate.netIsolated rat aortic ringsSuppression of Ca2+ influx through voltage-dependent and receptor-driven channelsIdentify specific Ca2+ and K+ channel subtypes involved.
Neuronal Inhibition sci-hub.senih.govRat hippocampal slicesInhibition of population spikes (mechanism likely involves ion channels)Characterize effects on specific neuronal ion channels (e.g., Kv channels) and synaptic transmission.
K+ Channel Inhibition nih.govNot specifiedNot specifiedDetermine selectivity for K+ channel subtypes (e.g., hERG, TASK-1, Kv1.3) and mechanism of block/modulation. uchicagomedicine.orgfrontiersin.orgrsc.org

Development of Novel Preclinical Models for Specific Biological Actions

The translation of this compound's known biological activities, such as its antiarrhythmic and potassium channel modulating effects, into therapeutic applications requires robust preclinical evaluation. nih.govmdpi.com The development and use of novel and more predictive animal and cellular models are crucial for assessing efficacy and safety.

Current preclinical screening for antiarrhythmic drugs often involves a variety of in vivo and in vitro models. In vivo models include chemically-induced arrhythmias (e.g., using aconitine) or electrically-induced arrhythmias in species like rats and dogs. slideshare.netnih.gov For atrial fibrillation, models range from acute induction using agents like carbachol (B1668302) combined with rapid pacing to chronic models involving long-term pacemaker implantation. nih.gov In vitro models, such as the Langendorff-perfused isolated heart, allow for the study of drug effects on cardiac electrophysiology in a controlled environment. slideshare.net

Given that this compound's effects are linked to potassium channels, models developed for testing K+ channel modulators are highly relevant. nih.govfrontiersin.org These often involve screening on specific channels (e.g., Kv1.3, TASK-1) expressed in cell lines, followed by testing in animal models of diseases where these channels are implicated, such as autoimmune disorders or neurological conditions. frontiersin.orgrsc.org

Key Research Objectives:

Disease-Specific In Vivo Models: For this compound's antiarrhythmic potential, there is a need for preclinical models that more accurately recapitulate human cardiac electrophysiology and specific disease states, such as inherited channelopathies or heart failure-induced arrhythmias. nih.govjbclinpharm.org The use of larger animal models (e.g., canine or porcine) with chronic, stable arrhythmias can provide more reliable data on drug efficacy. frontiersin.orgnih.gov

Human iPSC-Derived Cardiomyocytes: A significant advancement in preclinical modeling is the use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). These cells can be generated from healthy individuals or patients with specific genetic mutations (e.g., long QT syndrome), providing a human-relevant platform to test this compound's efficacy and cardiotoxicity without the confounding factors of inter-species differences.

Models for Neurological Actions: To explore the central nervous system effects of this compound observed in hippocampal slices, novel preclinical models are needed. nih.gov This could include animal models of epilepsy or neuropathic pain where specific potassium channels are known to play a role. mdpi.com Behavioral models combined with in vivo electrophysiology could help link channel modulation to functional outcomes. nih.gov

Model TypeApplication for this compoundAdvantages & Future Directions
In Vivo Arrhythmia Models (e.g., canine, porcine) frontiersin.orgnih.govTesting antiarrhythmic efficacy (e.g., for atrial fibrillation)More closely mimic human cardiac physiology. Future models could incorporate genetic predispositions.
Human iPSC-CardiomyocytesAssessing efficacy and cardiotoxicity on human cellsHigh-throughput screening, patient-specific drug testing, reduces animal use.
In Vivo Neurological Models (e.g., epilepsy, pain) mdpi.comEvaluating potential as a neuropharmacological agentLink cellular actions to behavioral and physiological outcomes.
Xenopus Oocytes / HEK293 Cells frontiersin.orgresearchgate.netHigh-throughput screening for ion channel activityRapidly screen for activity against a wide array of specific ion channel subtypes.

Integration of Multi-Omics Data for Systems-Level Understanding

To move beyond a single-target, single-effect understanding of this compound, future research should embrace a systems-level perspective through the integration of multi-omics data. frontiersin.org This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of how a compound like this compound perturbs biological systems. mdpi.com For natural products, this can accelerate the discovery of new activities, identify mechanisms of action, and uncover biosynthetic pathways. uic.edunih.gov

While specific multi-omics studies on this compound have not yet been conducted, the framework is well-established. For instance, integrated metabolite profiling and transcriptome analysis in Aconitum species has begun to identify candidate genes involved in diterpenoid alkaloid biosynthesis. frontiersin.org This approach can be extended to understand the pharmacological effects of the synthesized compounds.

Key Research Objectives:

Pharmacotranscriptomics and Proteomics: By treating relevant cell types (e.g., cardiomyocytes, neurons) with this compound and subsequently analyzing changes in the transcriptome (RNA-seq) and proteome (mass spectrometry), researchers can identify entire pathways and networks that are modulated by the compound. This can reveal unexpected off-target effects or new therapeutic applications.

Metabolomics for Pathway Elucidation: Untargeted metabolomics can be used to analyze cell or tissue extracts after treatment with this compound to understand its impact on cellular metabolism. In the context of biosynthesis, feeding labeled precursors to the source plant and tracking their incorporation into a range of metabolites can help delineate the biosynthetic network. biorxiv.org

Computational Integration and Network Biology: The true power of multi-omics lies in the computational integration of these diverse datasets. mdpi.com Tools like NPLinker can help connect biosynthetic gene clusters to their metabolic products. researchgate.net For pharmacological analysis, changes in gene expression, protein levels, and metabolite concentrations can be mapped onto known biological networks to generate testable hypotheses about the compound's mechanism of action and to predict its systems-level impact.

Bridging Genotype to Phenotype: Ultimately, integrating multi-omics data can help bridge the gap from the molecular interactions of this compound to its physiological effects. frontiersin.org For example, by combining transcriptomic data on ion channel gene expression with electrophysiological and metabolomic data, a more complete picture of how this compound restores normal heart rhythm can be constructed.

Omics TechnologyApplication to this compound ResearchPotential Insights
Genomics / Transcriptomics Identify biosynthetic genes in the source organism; analyze changes in gene expression in treated cells. frontiersin.orgElucidation of the biosynthetic pathway; identification of regulated signaling pathways and off-target effects.
Proteomics Analyze changes in protein expression and post-translational modifications in treated cells. frontiersin.orgIdentification of direct protein targets and downstream effectors.
Metabolomics Profile changes in cellular metabolites after treatment; trace labeled precursors in the source organism. biorxiv.orgmdpi.comUnderstanding of metabolic reprogramming; mapping of biosynthetic intermediates.
Integrative Analysis Combine all omics datasets using bioinformatics and network biology tools. researchgate.netA systems-level understanding of biosynthesis and pharmacological action; prediction of new functions.

Q & A

Q. What are the key structural and physicochemical properties of Talitasamine, and how are they characterized experimentally?

this compound (CAS: 20501-56-8) is a diterpenoid alkaloid with the SMILES notation: CCN1C[C@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)COC . Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : For elucidating stereochemistry and functional groups.
  • High-Resolution Mass Spectrometry (HR-MS) : To confirm molecular formula.
  • X-ray Crystallography : For absolute configuration determination (if crystalline). Experimental protocols should follow guidelines for reproducibility, including solvent systems, temperature controls, and spectral acquisition parameters .

Q. What are the recommended protocols for the initial isolation and purification of this compound from natural sources?

  • Extraction : Use polar solvents (e.g., methanol, ethanol) under reflux, followed by liquid-liquid partitioning (e.g., ethyl acetate/water).
  • Chromatography : Employ silica gel column chromatography with gradient elution (e.g., hexane:ethyl acetate mixtures). Confirm purity via HPLC (>95% by area normalization) and TLC (Rf consistency) .
  • Critical Note : Document solvent ratios, column dimensions, and detection wavelengths to ensure reproducibility .

Q. How can researchers validate the identity of this compound in novel synthetic or extraction workflows?

  • Comparative Analysis : Cross-validate NMR and HR-MS data with published spectra .
  • Synthetic Controls : Include known derivatives or intermediates as reference standards.
  • Purity Assessment : Use melting point analysis and chiral HPLC to detect enantiomeric impurities .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s bioactivity in in vitro models?

  • Dose-Response Curves : Use at least five concentrations (e.g., 1 nM–100 µM) to establish IC50/EC50 values.
  • Control Groups : Include solvent-only controls and positive/negative pharmacological controls.
  • Assay Replicates : Perform triplicate measurements to account for plate-to-plate variability.
  • Data Interpretation : Apply statistical models (e.g., ANOVA with post-hoc tests) and report p-values with effect sizes .

Q. How should researchers address contradictory spectroscopic data during structural elucidation of this compound derivatives?

  • Step 1 : Re-examine sample preparation (e.g., deuterated solvent purity, concentration effects).
  • Step 2 : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations).
  • Step 3 : Collaborate with specialized labs for advanced techniques like NOESY or 2D-COSY to resolve ambiguities .

Q. What strategies optimize this compound’s synthetic yield while minimizing side reactions?

  • Reaction Optimization : Screen catalysts (e.g., Pd/C for hydrogenation), solvents (e.g., DMF vs. THF), and temperatures.
  • Byproduct Analysis : Use LC-MS to identify intermediates and adjust stoichiometry.
  • Scale-Up Considerations : Ensure mixing efficiency and thermal stability in batch reactors .

Methodological Challenges and Solutions

Q. How can researchers reconcile discrepancies between in vitro and in vivo pharmacological data for this compound?

  • Factor 1 : Assess bioavailability differences (e.g., plasma protein binding, metabolic stability via liver microsomes).
  • Factor 2 : Evaluate tissue-specific distribution using radiolabeled this compound.
  • Factor 3 : Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure and effect .

Q. What computational approaches are suitable for predicting this compound’s molecular targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of target proteins (e.g., kinases, GPCRs).
  • Machine Learning : Train models on alkaloid-target interaction datasets (e.g., ChEMBL).
  • Validation : Confirm predictions with SPR (surface plasmon resonance) binding assays .

Data Presentation and Reproducibility

Table 1 : Comparative Advantages of Analytical Techniques for this compound Characterization

TechniqueKey ApplicationLimitationsReference
NMRStereochemical resolutionRequires high-purity samples
HR-MSMolecular formula confirmationInsufficient for isomers
X-rayAbsolute configurationRequires crystalline material

Q. Guidelines for Reporting :

  • Follow journal-specific protocols for tables (Roman numerals, footnotes) and figures (self-explanatory titles) .
  • Deposit raw spectral data in repositories like Zenodo for peer review .

Future Research Directions

  • Mechanistic Studies : Investigate this compound’s interaction with ion channels using patch-clamp electrophysiology.
  • Synthetic Biology : Explore heterologous biosynthesis in microbial hosts (e.g., S. cerevisiae) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.